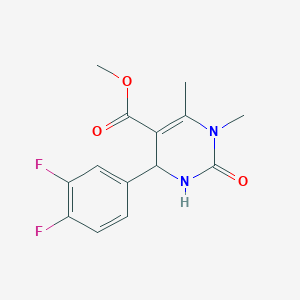

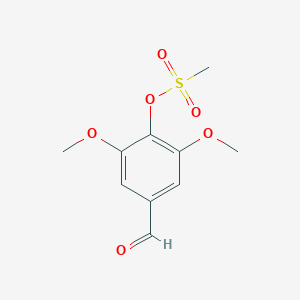

![molecular formula C15H12FNO3S B395067 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 385382-63-8](/img/structure/B395067.png)

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Compounds containing fluorine, such as 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid, are synthesized for their potential use in creating new biologically active molecules. For instance, fluorinated thiadiazolotriazinones have been investigated for their antibacterial properties, highlighting the significance of fluorine-containing compounds in medicinal chemistry (Holla, Bhat, & Shetty, 2003). These studies utilize fluorophenyl groups as pharmacophores, indicating the pivotal role of such structures in drug development.

Moreover, research into the quantitative structure-metabolism relationships for substituted benzoic acids, including those with fluorine substituents, provides insight into their metabolic fate in biological systems. This kind of study is crucial for understanding how these compounds are processed in the body, which is essential for the development of pharmaceuticals (Ghauri et al., 1992).

Biological Applications

The biological activities of fluorine-containing benzoic acids and their derivatives have been extensively studied. For example, derivatives of benzoic acid have been evaluated for their antimicrobial properties, indicating potential applications in treating infections (Komurcu et al., 1995). These studies underscore the therapeutic potential of such compounds, particularly in addressing antibiotic resistance.

Additionally, compounds derived from fluorobenzoic acids have been synthesized as prodrugs for targeted cancer therapy, illustrating the use of these molecules in developing more effective and selective cancer treatments (Springer, Niculescu-Duvaz, & Pedley, 1994). This research demonstrates the utility of fluorine-containing benzoic acids in creating compounds that can be activated at tumor sites, reducing the side effects associated with traditional chemotherapy.

Safety and Hazards

Mécanisme D'action

Target of Action

The compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated

Mode of Action

Based on its structural similarity to other acylaminobenzoic acid derivatives , it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions. This could potentially lead to changes in the conformation or function of the target molecules.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . The downstream effects of these potential interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.

Propriétés

IUPAC Name |

2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3S/c16-11-6-2-3-7-12(11)17-14(18)9-21-13-8-4-1-5-10(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTPQGNCZGARQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

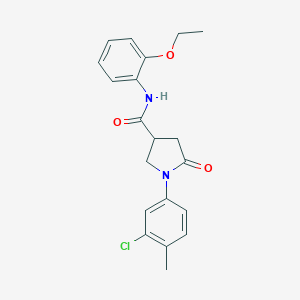

![2-{[3-cyano-6-hydroxy-4-(4-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B394987.png)

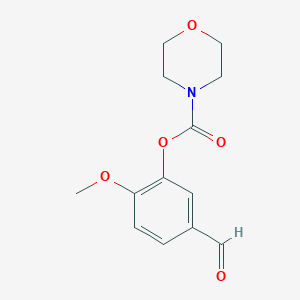

![Methyl 4-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B394988.png)

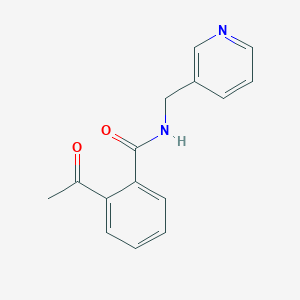

![5-bromo-N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B394993.png)

![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B394996.png)

![2-[(1-Mesityl-1H-tetraazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394997.png)

![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394999.png)

![3,5-Diiodo-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B395001.png)

![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395002.png)